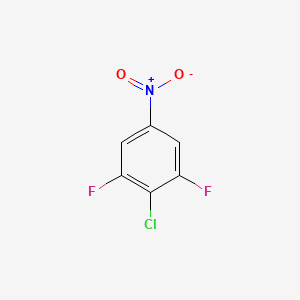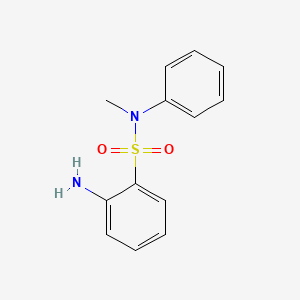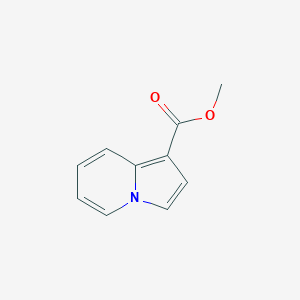![molecular formula C22H34O6 B1591538 [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate CAS No. 72963-77-0](/img/structure/B1591538.png)
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Overview
Description
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate is a natural product found in Plectranthus barbatus with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclocondensation and Antimicrobial Activity : The compound's synthesis through cyclocondensation and its potential antimicrobial activities were explored, highlighting its utility in creating benzopyrone derivatives with potential biological activities (El-Shaaer, 2012).
One-Pot Synthesis Techniques : Efficient one-pot synthesis methods for creating derivatives of this compound demonstrate its versatility and ease of production, emphasizing its potential for widespread scientific applications (Reddy & Krupadanam, 2010).
Design and Synthesis for Antibacterial Studies : Detailed studies on the design and synthesis of thiazolidin-4-ones based on this compound suggest its importance in developing new antibacterial agents (Čačić et al., 2009).
Biological and Pharmacological Potential
Oxidation Behavior and Antioxidant Properties : Research into the oxidation behavior and potential use as a multifunctional antioxidant highlights the compound's relevance in pharmacological research (Rosenau et al., 2002).
Cytotoxic Activity Studies : Investigations into the cytotoxic activities of derivatives of this compound, particularly against cancer cells, demonstrate its potential in cancer research and therapy (Shi et al., 2020).
Antineoplastic Activity : The synthesis and examination of antineoplastic activities of pyrano[3,2-c]chromene derivatives indicate its promising role in developing new antitumor agents (Gašparová et al., 2013).
Miscellaneous Applications
Crystal Structure Analysis : Studies involving the crystal structure analysis of derivatives provide insights into the compound's molecular properties, crucial for its application in various scientific fields (Srinivasan et al., 2012).
Photochemical Studies : The compound's photochromic properties in crystalline state, as explored in photochemical studies, suggest its potential use in photochemistry and material science (Hobley et al., 2000).
Mechanism of Action
Target of Action
The primary target of 1-Deoxyforskolin is the enzyme adenylyl cyclase . Adenylyl cyclase plays a crucial role in many cellular processes, including the regulation of heart rate, lipid metabolism, and glucose metabolism .
Mode of Action
1-Deoxyforskolin interacts with its target, adenylyl cyclase, by activating it . This activation leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes .
Biochemical Pathways
The activation of adenylyl cyclase by 1-Deoxyforskolin and the subsequent increase in cAMP levels affect several biochemical pathways. These include pathways involved in heart function, lipid metabolism, and glucose metabolism . The elevated cAMP levels can lead to changes in these pathways, potentially resulting in therapeutic effects.
Pharmacokinetics
The compound is known to be derived from the roots of the coleus forskohlii plant, which suggests it may be absorbed orally
Result of Action
The activation of adenylyl cyclase by 1-Deoxyforskolin and the subsequent increase in cAMP levels can have various molecular and cellular effects. For example, it has been suggested that 1-Deoxyforskolin may have anti-HIV activity . Additionally, the increase in cAMP levels can affect various cellular processes, potentially leading to therapeutic effects in conditions such as heart disease, obesity, and asthma .
Action Environment
The action, efficacy, and stability of 1-Deoxyforskolin can be influenced by various environmental factors. For example, the plant from which 1-Deoxyforskolin is derived, Coleus forskohlii, is known to grow in tropical to temperate areas . This suggests that the compound may be more stable and effective in these environments.
Biochemical Analysis
Biochemical Properties
1-Deoxyforskolin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Its unique property is activating almost all hormone-sensitive adenylate cyclase enzymes by cyclic 3′,5′-adenosine monophosphate (cAMP) . This interaction plays a crucial role in regulating different cellular processes .
Cellular Effects
1-Deoxyforskolin has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce adenylate cyclase and activate protein phosphatase 2A (PP2A), a druggable tumor suppressor .
Molecular Mechanism
The mechanism of action of 1-Deoxyforskolin primarily involves activating adenylyl cyclase and elevating cAMP, thereby regulating different cellular processes . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 1-Deoxyforskolin change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 1-Deoxyforskolin vary with different dosages in animal models
Metabolic Pathways
1-Deoxyforskolin is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may also affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, and these interactions could affect its localization or accumulation within cells .
Subcellular Localization
It is possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O6/c1-8-19(5)12-14(24)22(26)20(6)11-9-10-18(3,4)16(20)15(25)17(27-13(2)23)21(22,7)28-19/h8,15-17,25-26H,1,9-12H2,2-7H3/t15-,16-,17-,19-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYAFNGUEZPJBI-OAUGPMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCCC2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557531 | |
| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72963-77-0 | |
| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-5-(Acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72963-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between 1-Deoxyforskolin and adenylate cyclase (AC)?
A1: While 1-Deoxyforskolin is structurally similar to forskolin, a known activator of adenylate cyclase (AC), research suggests that modifications at the 1- and 9-OH groups are crucial for binding to the active form of AC []. This implies that 1-Deoxyforskolin may exhibit different binding affinities and potentially weaker activation of AC compared to forskolin.
Q2: What is the potential of 1-Deoxyforskolin in combating HIV?
A2: Research indicates that 1-Deoxyforskolin exhibits activity against the HIV-1 NL4-3 strain in CEM-GFP cells []. This finding highlights its potential as a lead compound for developing novel anti-HIV therapies.
Q3: How does seasonal variation influence the levels of 1-Deoxyforskolin in Coleus forskohlii?
A3: Studies show that the concentration of 1-Deoxyforskolin, along with other labdane-type diterpenoids like isoforskolin, forskolin, and 1,9-dideoxyforskolin, fluctuates throughout the year in the roots of Coleus forskohlii []. The highest content is observed during winter, suggesting this season as optimal for harvesting roots to obtain higher yields of these compounds.
Q4: What is the molecular formula and weight of 1-Deoxyforskolin?
A4: The molecular formula of 1-Deoxyforskolin is C22H34O4, and its molecular weight is 362.51 g/mol. This information can be derived from its IUPAC name, [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate.
Q5: Are there any semi-synthetic derivatives of 1-Deoxyforskolin?
A5: While the provided abstracts do not specifically mention semi-synthetic derivatives of 1-Deoxyforskolin, they do highlight that six semi-synthetic derivatives of forskolin were created to investigate structure-activity relationships (SAR) in relation to anti-HIV activity []. This suggests that similar modifications could be applied to 1-Deoxyforskolin to explore its potential for enhanced activity or altered properties.
Q6: Can you describe the isolation process of 1-Deoxyforskolin?
A6: Although specific details regarding the isolation procedure are limited within the provided abstracts, one study mentions utilizing various chromatographic techniques and spectroscopic methods to isolate 1-Deoxyforskolin from Coleus forskohlii []. This suggests a multi-step process involving extraction, separation, and purification using techniques like column chromatography and characterization using methods like NMR spectroscopy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



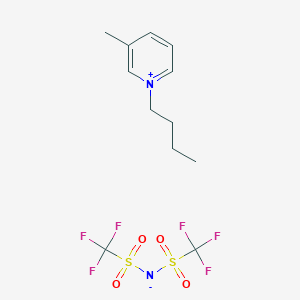


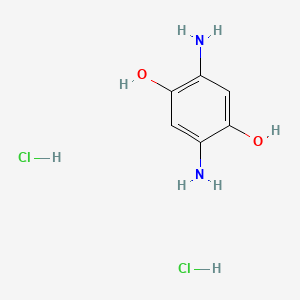
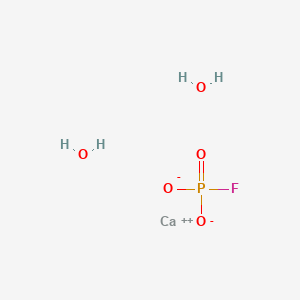
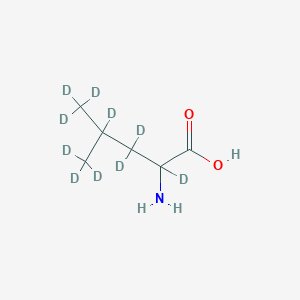
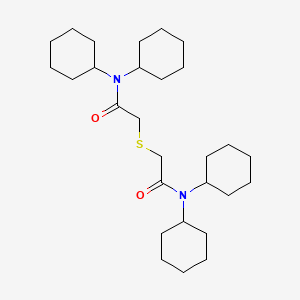
![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)
![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)
